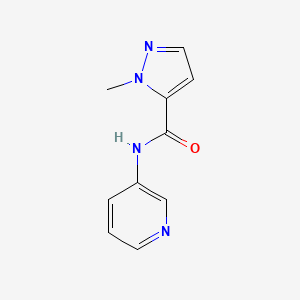

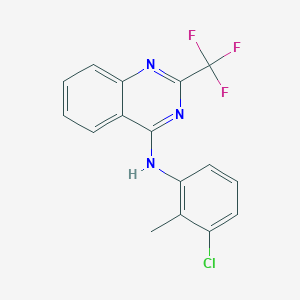

![molecular formula C14H10N6S2 B5516710 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole belongs to a class of compounds that have been explored for their unique structural and functional properties. These compounds are part of broader families, such as benzothiadiazoles and tetrazoles, known for their diverse applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, with manganese(II) catalysis being a critical step for the formation of the thiadiazole ring. For example, compounds have been synthesized through reactions involving substituted thiosemicarbazide/thiohydrazide and manganese(II) nitrate, leading to cyclization and formation of thiadiazole derivatives (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, revealing that these molecules typically crystallize in the monoclinic system. Intramolecular and intermolecular hydrogen bonding plays a significant role in stabilizing their structures. The geometry optimization of these molecules has also been performed using Density Functional Theory (DFT) methods, providing insights into their stable conformations (Dani et al., 2013).

Chemical Reactions and Properties

The chemical behavior of these compounds involves various reactions, including cyclization and condensation, often facilitated by metal catalysis. The chemical reactions are critical for introducing different functional groups and expanding the chemical diversity of the tetrazole and thiadiazole families.

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, can be influenced by the compound's molecular organization and interactions with solvents. Studies on dipalmitoylphosphatidylcholine bilayers containing bioactive compounds related to the thiadiazole group have revealed how molecular organization affects their properties and interactions with biological membranes (Kluczyk et al., 2016).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological targets are influenced by the compound's molecular structure. The electronic properties, including HOMO and LUMO energy levels, have been studied using DFT, indicating the stability and reactivity potential of these molecules (Dani et al., 2013).

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized to investigate their biological activities. These compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. In particular, specific compounds exhibited cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy drug development for more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Photochemical Properties for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, making them very useful for photodynamic therapy applications in the treatment of cancer. Their good fluorescence properties and high singlet oxygen quantum yield are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Molecular Docking and Drug Design

Molecular docking studies of synthesized thiadiazole derivatives provide insights into their anti-cancer and anti-bacterial properties, aiding in the understanding of the mechanism behind these activities and the design of novel therapeutic agents (Matwijczuk et al., 2017).

Anticancer Activity and Cytotoxicity

Synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole were evaluated for their cytotoxicity, showing high cytotoxicity in vitro against thymocytes, indicating their potential as anticancer agents. The stimulation effect on B-cells' response was also noted, suggesting their utility in immunotherapy (Mavrova et al., 2009).

Binding to Biomolecules

The binding characteristics of a newly synthesized thiadiazole derivative to human serum albumin were investigated to understand the pharmacokinetic mechanism of the drug. This study provides valuable insights into the microenvironmental changes of human serum albumin induced by the binding of thiadiazole derivatives, which is crucial for drug design and development (Karthikeyan et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6S2/c1-2-6-11(7-3-1)20-14(15-18-19-20)21-9-10-5-4-8-12-13(10)17-22-16-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQJCWMOPGYRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)